7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a pyrrolo[2,3-d]pyrimidine core, and a carboximidamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and the subsequent addition of functional groups. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Carboximidamide Group: This step may involve the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
CAS No. |
57071-83-7 |
---|---|
Molecular Formula |
C12H16N6O6 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O6/c13-9(16-22)4-1-18(11-6(4)10(17-23)14-3-15-11)12-8(21)7(20)5(2-19)24-12/h1,3,5,7-8,12,19-23H,2H2,(H2,13,16)(H,14,15,17) |
InChI Key |
VDRNYDUPTSTUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NO)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.